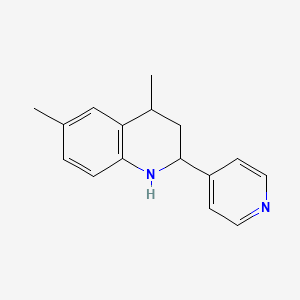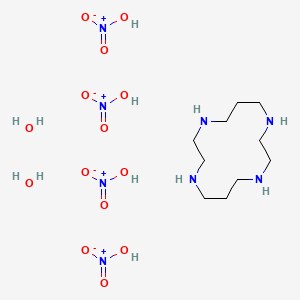
Nitric acid;1,4,8,11-tetrazacyclotetradecane;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,8,11-tetrazacyclotetradecane can be synthesized through the reaction of 1,3-dibromopropane with ethylenediamine . The reaction typically involves heating the reactants in a suitable solvent under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of 1,4,8,11-tetrazacyclotetradecane involves similar synthetic routes but on a larger scale. The process includes careful control of reaction conditions to ensure high yield and purity. The compound is often produced in a crystalline form and may be further processed to obtain the dihydrate form by controlled hydration.
Chemical Reactions Analysis
Types of Reactions
1,4,8,11-tetrazacyclotetradecane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as copper, zinc, and iron.
Oxidation and Reduction: Can participate in redox reactions, particularly when complexed with transition metals.
Substitution: Can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Complexation: Typically involves metal salts (e.g., copper chloride) in aqueous or organic solvents.
Oxidation and Reduction: Often requires oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride.
Substitution: May involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Metal Complexes: Such as [Cu(cyclam)]^2+, [Zn(cyclam)]^2+, and [Fe(cyclam)]^3+.
Substituted Derivatives: Depending on the substituents introduced during the reaction.
Scientific Research Applications
1,4,8,11-tetrazacyclotetradecane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,4,8,11-tetrazacyclotetradecane exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing processes such as catalysis, electron transfer, and molecular recognition . The compound’s macrocyclic structure allows it to bind metal ions with high affinity and selectivity .
Comparison with Similar Compounds
1,4,8,11-tetrazacyclotetradecane is unique among macrocyclic ligands due to its specific ring size and nitrogen donor atoms. Similar compounds include:
1,4,7-triazacyclononane: A smaller macrocycle with three nitrogen atoms.
1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane: A methyl-substituted derivative of cyclam.
1,4,7,10-tetraazacyclododecane: A macrocycle with four nitrogen atoms but a smaller ring size.
These compounds share some properties with 1,4,8,11-tetrazacyclotetradecane but differ in their metal-binding affinities and structural characteristics .
Properties
CAS No. |
185507-88-4 |
|---|---|
Molecular Formula |
C10H32N8O14 |
Molecular Weight |
488.41 g/mol |
IUPAC Name |
nitric acid;1,4,8,11-tetrazacyclotetradecane;dihydrate |
InChI |
InChI=1S/C10H24N4.4HNO3.2H2O/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1;4*2-1(3)4;;/h11-14H,1-10H2;4*(H,2,3,4);2*1H2 |
InChI Key |
GSTVAOWKOSXMLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNCCCNCCNC1.[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


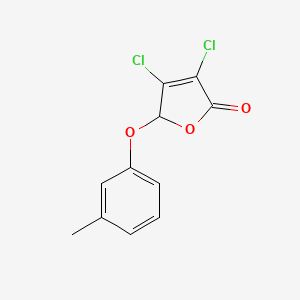
![1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]propan-2-one](/img/structure/B12582323.png)
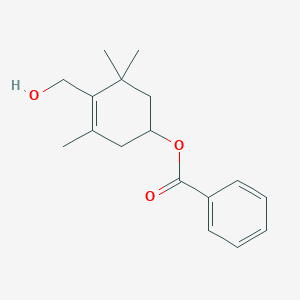
![3-Buten-2-one, 3-[hydroxy(3-nitrophenyl)methyl]-](/img/structure/B12582334.png)
![4-[4-(Dipropylamino)butyl]benzene-1,2-diol](/img/structure/B12582337.png)
![6-{[(Naphthalen-2-yl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one](/img/structure/B12582340.png)
![4-Ethyl-N-[1-(4-methylpyridine-2-carbonyl)cyclohexyl]benzamide](/img/structure/B12582345.png)
![4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B12582347.png)
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-2-fluoro-N-methylbenzamide](/img/structure/B12582353.png)

![Benzamide, 2-iodo-N-2-propenyl-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12582374.png)
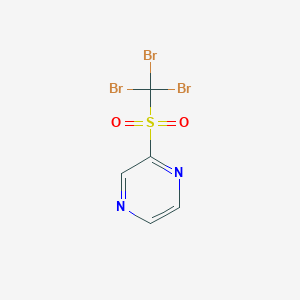
![6-{[(3-Nitrophenyl)methylidene]amino}pyrimidin-2(1H)-one](/img/structure/B12582386.png)
